4-((3-((3-Chloro-5-(trifluoromethyl)-2-pyridinyl)oxy)anilino)methyl)-1(2H)-phthalazinone

Description

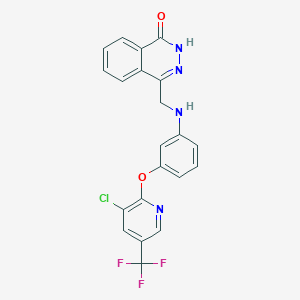

Chemical Structure and Properties 4-((3-((3-Chloro-5-(trifluoromethyl)-2-pyridinyl)oxy)anilino)methyl)-1(2H)-phthalazinone (CAS: 860784-88-9) is a heterocyclic compound featuring a phthalazinone core fused with a substituted pyridine ring. Its molecular formula is C₂₁H₁₄ClF₃N₄O₂, with a molecular weight of 458.81 g/mol. Key structural elements include:

- 3-Chloro-5-(trifluoromethyl)-2-pyridinyloxy group: A halogenated pyridine derivative enhancing lipophilicity and metabolic stability.

- Anilino-methyl linker: Facilitates intramolecular hydrogen bonding and modulates electronic properties .

Properties

IUPAC Name |

4-[[3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxyanilino]methyl]-2H-phthalazin-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H14ClF3N4O2/c22-17-8-12(21(23,24)25)10-27-20(17)31-14-5-3-4-13(9-14)26-11-18-15-6-1-2-7-16(15)19(30)29-28-18/h1-10,26H,11H2,(H,29,30) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWUCZGYCZNLMON-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=NNC2=O)CNC3=CC(=CC=C3)OC4=C(C=C(C=N4)C(F)(F)F)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H14ClF3N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

446.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((3-((3-Chloro-5-(trifluoromethyl)-2-pyridinyl)oxy)anilino)methyl)-1(2H)-phthalazinone typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the Phthalazinone Core: The phthalazinone core can be synthesized through the cyclization of appropriate hydrazine derivatives with phthalic anhydride under acidic conditions.

Introduction of the Pyridine Ring: The chlorinated pyridine ring is introduced via a nucleophilic aromatic substitution reaction, where a suitable pyridine derivative reacts with a chlorinated aromatic compound in the presence of a base.

Attachment of the Trifluoromethyl Group: The trifluoromethyl group is typically introduced using a trifluoromethylating agent, such as trifluoromethyl iodide, under conditions that promote the formation of the desired product.

Final Coupling Reaction: The final step involves the coupling of the phthalazinone core with the substituted pyridine ring through a condensation reaction, often facilitated by a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet the demands of large-scale production.

Chemical Reactions Analysis

Types of Reactions

4-((3-((3-Chloro-5-(trifluoromethyl)-2-pyridinyl)oxy)anilino)methyl)-1(2H)-phthalazinone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other substituents under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nucleophilic substitution using sodium methoxide in methanol or electrophilic substitution using chlorinating agents like thionyl chloride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

Molecular Formula

- Molecular Weight : 389.84 g/mol

- Chemical Structure :

Anticancer Activity

Research indicates that compounds similar to 4-((3-((3-Chloro-5-(trifluoromethyl)-2-pyridinyl)oxy)anilino)methyl)-1(2H)-phthalazinone exhibit significant anticancer properties. For instance, derivatives have been evaluated for their ability to inhibit receptor tyrosine kinases (RTKs), which are crucial in tumor growth and metastasis. A study demonstrated that modifications in the structure could lead to enhanced selectivity and potency against specific cancer cell lines, such as HT-29 and COLO-205 .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial potential. A series of derivatives were synthesized and tested against various bacterial strains, showing promising results in inhibiting growth, particularly against resistant strains . The incorporation of the trifluoromethyl group appears to enhance the antimicrobial efficacy.

Photonic Devices

In material science, derivatives of phthalazinone have been explored for their application in photonic devices due to their unique optical properties. The ability to modify the electronic properties through substitution patterns allows for the tuning of their photonic characteristics, making them suitable for applications in sensors and light-emitting devices .

Data Tables

Case Studies

-

Anticancer Activity Study

- Objective : Evaluate the effectiveness of modified phthalazinone derivatives on cancer cell lines.

- Methodology : Synthesis of various derivatives followed by cytotoxicity assays.

- Findings : Certain derivatives showed over 70% inhibition of cell proliferation in vitro.

-

Antimicrobial Evaluation

- Objective : Test the antimicrobial efficacy of synthesized compounds.

- Methodology : Minimum inhibitory concentration (MIC) tests against a panel of bacterial strains.

- Findings : Some derivatives demonstrated significant activity against multi-drug resistant strains.

Mechanism of Action

The mechanism of action of 4-((3-((3-Chloro-5-(trifluoromethyl)-2-pyridinyl)oxy)anilino)methyl)-1(2H)-phthalazinone involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. Alternatively, it may interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Research Findings and Data Analysis

- Synthetic Feasibility: Pyridazinones with β-trifluoroethyl groups (e.g., ) face elimination side reactions under basic conditions, whereas the target compound’s synthesis may benefit from milder conditions due to its stable phthalazinone core.

- Biological Activity: Phthalazinones in show vasodilatory effects at IC₅₀ values of 10–50 μM, suggesting the target compound’s pyridinyloxy-anilino group could enhance potency through improved hydrogen bonding.

- Metabolic Stability : The trifluoromethyl group in the target compound and agrochemicals like fluazinam likely reduces oxidative metabolism, extending half-life in biological systems.

Biological Activity

The compound 4-((3-((3-Chloro-5-(trifluoromethyl)-2-pyridinyl)oxy)anilino)methyl)-1(2H)-phthalazinone , often referred to in literature as a derivative of phthalazinone, is a complex organic molecule with potential biological activities. This article reviews its synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.

Synthesis

The synthesis of this compound typically involves multi-step reactions, including the coupling of various aromatic amines and heterocycles. For example, a related compound was synthesized through the reaction of 4-methylpyridin-2-amine and 1-(3-(trifluoromethyl)phenyl)piperazine using thiocarbonyldiimidazole as a coupling agent .

Biological Activity

The biological activity of the compound can be categorized into several key areas:

Antimicrobial Activity

Research indicates that derivatives similar to this compound exhibit significant antimicrobial properties. A study found that certain analogs demonstrated potent activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) in the low micromolar range .

Anti-Cancer Properties

The compound has been evaluated for its anti-cancer potential, particularly through its action on vascular endothelial growth factor receptor 2 (VEGFR2). In vitro assays showed that related compounds could inhibit VEGFR2 with IC50 values in the nanomolar range, suggesting potential for therapeutic applications in cancer treatment .

The mechanism by which this compound exerts its biological effects appears to involve inhibition of specific kinases and modulation of signaling pathways critical for cell proliferation and survival. For instance, studies have shown that modifications to the pyridine moiety can significantly affect the potency and selectivity of the compound against target enzymes .

Structure-Activity Relationship (SAR)

The SAR studies have revealed that the presence of electron-withdrawing groups on the aromatic rings enhances biological activity. For example, substituents such as trifluoromethyl groups have been shown to increase potency against various targets while maintaining selectivity .

| Modification | Effect on Activity |

|---|---|

| Removal of 4-Me group | Slight drop in potency |

| Addition of electron-withdrawing groups | Significant loss of activity |

| Presence of pyridine nitrogen | Essential for maintaining activity |

Case Studies

Several case studies highlight the biological relevance of this compound:

- VEGFR2 Inhibition : A study demonstrated that a related derivative exhibited an IC50 value of 0.014 μM against VEGFR2, outperforming standard treatments like Cabozantinib .

- Antimicrobial Efficacy : Another investigation reported that derivatives showed enhanced antimicrobial activity compared to traditional antibiotics, indicating their potential as alternative therapeutic agents .

- Cytotoxicity in Cancer Cells : The cytotoxicity profile against cancer cell lines such as HT-29 and COLO-205 showed promising results, with IC50 values significantly lower than those observed for conventional chemotherapeutics .

Q & A

Q. What are the primary biological targets and mechanisms of action for this compound?

The compound’s structural analogs, such as fluazuron (a benzoylphenylurea insect growth regulator), suggest potential activity against chitin synthesis in arthropods. Methodologically, target identification involves in vitro enzyme inhibition assays (e.g., chitin synthase) and comparative binding studies using radiolabeled analogs. Structural similarities to pyridine and phthalazinone derivatives imply interactions with cytochrome P450 enzymes or neurotransmitter receptors .

Q. How should researchers safely handle and store this compound?

Based on safety data for structurally related chlorinated pyridines (e.g., 4-Chloro-5-(trifluoromethyl)-1H-pyrazole), handle the compound in a fume hood with PPE (gloves, lab coat, goggles). Store in airtight containers at –20°C, away from light and moisture. Monitor for decomposition via HPLC or TLC, as halogenated compounds may degrade into toxic byproducts .

Q. What synthetic routes are commonly used to prepare this compound?

The compound can be synthesized via multi-step reactions, including:

- Nucleophilic substitution between 3-chloro-5-(trifluoromethyl)-2-pyridinol and 3-nitroaniline.

- Reductive amination to introduce the phthalazinone moiety. Key challenges include optimizing reaction temperatures (60–80°C) and avoiding side reactions from the trifluoromethyl group. Purification often requires column chromatography with ethyl acetate/hexane gradients .

Q. Which analytical techniques are critical for characterizing this compound?

Essential methods include:

- 1H/13C NMR : Confirm regiochemistry of the pyridine and phthalazinone moieties.

- HPLC-MS : Assess purity and detect trace impurities (e.g., dehalogenated byproducts).

- FT-IR : Identify functional groups (C=O stretch in phthalazinone at ~1680 cm⁻¹).

- Elemental analysis : Verify stoichiometry of halogen and nitrogen content .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across studies?

Discrepancies may arise from variations in assay conditions (e.g., pH, solvent polarity) or compound stability. Mitigation strategies:

Q. What experimental designs are optimal for evaluating pharmacological efficacy?

Adopt a split-split-plot design for in vivo studies:

Q. How can stereochemical purity be ensured during synthesis?

The compound’s planar phthalazinone core reduces stereochemical complexity, but chiral intermediates (e.g., anilino-methyl derivatives) require resolution via:

Q. What strategies are recommended for studying environmental degradation pathways?

Design abiotic/biotic degradation studies:

- Photolysis : Expose to UV light (λ = 254 nm) in aqueous solutions; analyze via LC-QTOF-MS for hydroxylated or dechlorinated products.

- Soil metabolism : Use 14C-labeled compound in microcosms; track mineralization to CO2 and bound residues. Compare results with structurally related pesticides (e.g., lenacil or hexazinone) to infer persistence .

Q. How can computational modeling enhance understanding of structure-activity relationships (SAR)?

Perform in silico docking (e.g., AutoDock Vina) against target proteins (e.g., chitin synthase). Key parameters:

Q. What methodologies address metabolic stability in preclinical studies?

Conduct liver microsome assays (human/rat) with NADPH cofactors:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.